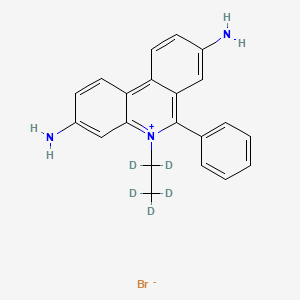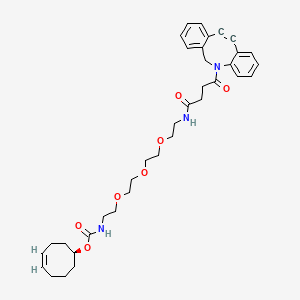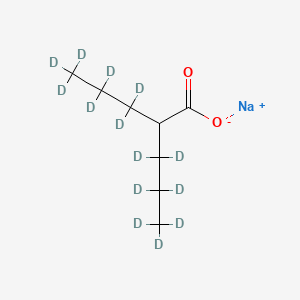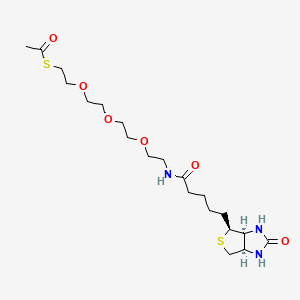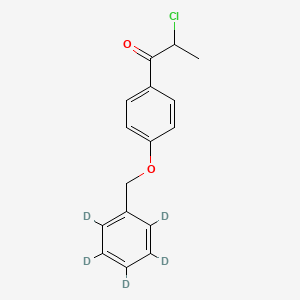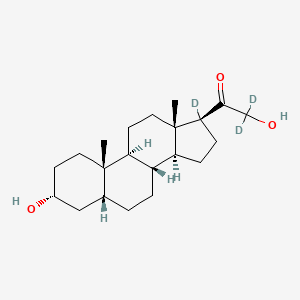
Tetrahydrodeoxycorticosterone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrodeoxycorticosterone-d3, also known as Tetrahydro-11-deoxycorticosterone-d3, is a deuterium-labeled derivative of Tetrahydrodeoxycorticosterone. Tetrahydrodeoxycorticosterone is an endogenous neurosteroid that acts as a potent positive allosteric modulator of the gamma-aminobutyric acid type A receptor. This compound has significant neuroinhibitory properties and is used extensively in scientific research to study the effects of neurosteroids on the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrodeoxycorticosterone-d3 involves the incorporation of deuterium atoms into the Tetrahydrodeoxycorticosterone molecule. This is typically achieved through the use of deuterated reagents and solvents in the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrodeoxycorticosterone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Tetrahydrodeoxycorticosterone-d3 is widely used in scientific research due to its neuroinhibitory properties. Some of its applications include:
Chemistry: Used as a tracer in the study of chemical reactions and metabolic pathways.
Biology: Employed in the study of neurosteroids and their effects on the central nervous system.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy, anxiety, and depression.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
Tetrahydrodeoxycorticosterone-d3 exerts its effects by modulating the gamma-aminobutyric acid type A receptor. It acts as a positive allosteric modulator, enhancing the inhibitory effects of gamma-aminobutyric acid on the receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The compound’s neuroinhibitory properties are attributed to its ability to potentiate gamma-aminobutyric acid-mediated neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Allopregnanolone: Another neurosteroid with similar effects on the gamma-aminobutyric acid type A receptor.
Dihydrodeoxycorticosterone: A related compound with similar neuroinhibitory properties.
Tetrahydrocorticosterone: Another neurosteroid with similar effects on the central nervous system
Uniqueness
Tetrahydrodeoxycorticosterone-d3 is unique due to its deuterium labeling, which makes it particularly useful as a tracer in scientific research. The incorporation of deuterium atoms allows for precise tracking of the compound in metabolic studies and enhances its stability compared to non-deuterated analogs .
Properties
Molecular Formula |
C21H34O3 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2,2-dideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18-,20+,21+/m1/s1/i12D2,18D |
InChI Key |
CYKYBWRSLLXBOW-DHUHUZQJSA-N |
Isomeric SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


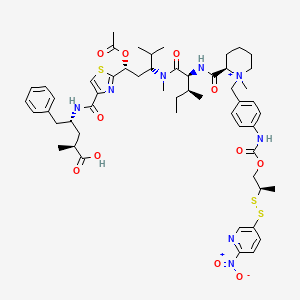
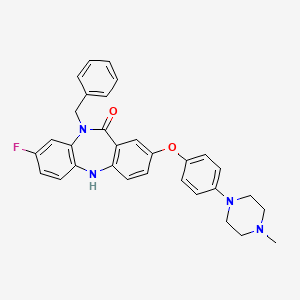
![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
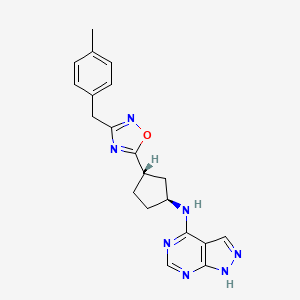


![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
